(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a chloropyrazine moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 6-chloropyrazine with piperidine derivatives under controlled conditions. One common method involves the use of anhydrous solvents and reagents to ensure high purity and yield. For instance, 6-chloropyrazine can be reacted with piperidine in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropyrazine moiety can be reduced to form different substituted pyrazines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of substituted pyrazines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Chloropyrazin-2-yl)piperidin-4-yl)methanol
- (1-(6-Chloropyrazin-2-yl)piperidin-2-yl)methanol
- (1-(6-Chloropyrazin-2-yl)piperidin-3-yl)ethanol
Uniqueness
(1-(6-Chloropyrazin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position of the piperidine ring distinguishes it from other similar compounds and can impact its interaction with molecular targets .
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-(6-chloropyrazin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-12-5-10(13-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 |
InChI Key |
OZUCVUBPSYYWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC(=N2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.